molecular formula C14H14F2O4 B6311761 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester;  97% CAS No. 1858264-60-4

2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97%

Cat. No. B6311761
CAS RN: 1858264-60-4
M. Wt: 284.25 g/mol
InChI Key: SOHCSFRKJNBVAO-FNORWQNLSA-N
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Description

2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester (DFBA) is an organic compound with a molecular formula of C11H14F2O3 and a molecular weight of 242.22 g/mol. DFBA is a colorless solid that is soluble in common organic solvents such as ethanol and methanol. DFBA is a widely used chemical compound for various scientific research applications due to its unique properties. In

Mechanism of Action

2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% acts as a Lewis acid in a variety of reactions. It can act as an electrophile in substitution reactions and as a nucleophile in addition reactions. It can also act as a catalyst in a variety of organic reactions.
Biochemical and Physiological Effects
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory and anti-microbial properties.

Advantages and Limitations for Lab Experiments

2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods of time. However, it is also important to note that 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% is a toxic compound and should be handled with care in the laboratory.

Future Directions

There are several potential future directions for research involving 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97%. These include further studies into its anti-cancer, anti-inflammatory, and anti-microbial properties. Further research could also be conducted into its potential applications in the synthesis of new drugs and other organic compounds. Additionally, further research could be done to investigate the potential use of 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% as a catalyst in various organic reactions.

Synthesis Methods

2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% can be synthesized via a two-step reaction. The first step involves the reaction of 1,3-benzodioxole-5-acrylic acid with tert-butyl alcohol in the presence of sulfuric acid. The second step involves the reaction of the product of the first step with 2,2-difluorobenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97%.

Scientific Research Applications

2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% has a variety of scientific research applications. It is used as a reagent in organic syntheses, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used as a starting material in the synthesis of various pharmaceuticals and other organic compounds.

properties

IUPAC Name

tert-butyl (E)-3-(2,2-difluoro-1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2O4/c1-13(2,3)20-12(17)7-5-9-4-6-10-11(8-9)19-14(15,16)18-10/h4-8H,1-3H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHCSFRKJNBVAO-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC2=C(C=C1)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC2=C(C=C1)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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